2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide
Description
This compound features a hybrid polycyclic structure combining benzo[b]pyrido[1,2-e][1,5]oxazocin and 2,5-dioxopyrrolidinyl moieties linked via an acetamide group.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c24-17(12-23-18(25)6-7-19(23)26)21-13-4-5-16-15(11-13)20(27)22-9-2-1-3-14(22)8-10-28-16/h4-5,11,14H,1-3,6-10,12H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHHZWJCXFQEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)CN4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological properties, including antimicrobial and cytotoxic activities.
Chemical Structure and Properties
The structural complexity of this compound can be broken down into two main components:
- Dioxopyrrolidine moiety : This part is known for its role in various biological activities due to its ability to interact with biological macromolecules.
- Benzo[b]pyrido[1,2-e][1,5]oxazocin structure : This segment contributes to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the dioxopyrrolidine structure exhibit significant antimicrobial properties. For instance:
- A study evaluated derivatives of dioxopyrrolidine and found promising antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.073 to 0.125 mg/mL against different strains .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. sakazakii | 0.125 |
| E. coli | 0.083 |
| S. aureus | 0.073 |
| K. pneumonia | 0.109 |
Cytotoxic Activity
The cytotoxic potential of this compound has been explored in various studies:
- In vitro assays demonstrated that certain derivatives of dioxopyrrolidine exhibited cytotoxicity with LC50 values ranging from 280 to 765 μg/mL when tested against cancer cell lines . These findings suggest that modifications in the structure can enhance or diminish cytotoxic effects.
Anthelmintic Activity
The compound also shows promise as an anthelmintic agent:
- In a comparative study against standard drugs like albendazole, the dioxopyrrolidine derivatives displayed superior efficacy in inducing mortality in helminth species such as Pheretima posthuma and Ascaris galli .
The proposed mechanism for the biological activity of this compound involves its ability to bind effectively to specific protein targets within microbial cells and cancer cells:
- Docking studies have indicated a high binding affinity to target proteins associated with microbial resistance and cancer proliferation pathways .
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of dioxopyrrolidine derivatives:
- Antibacterial Potency : A study focused on synthesizing new derivatives and testing their antibacterial activity revealed that structural variations significantly influenced their efficacy against resistant strains.
- Cytotoxic Evaluation : Another research effort involved assessing the cytotoxic effects on various cancer cell lines using standard assays (MTT assay), confirming the potential use of these compounds in developing new anticancer therapies.
- Anthelmintic Efficacy : Comparative studies with established anthelmintics showed that certain derivatives outperformed traditional treatments in both speed and effectiveness.
Comparison with Similar Compounds
Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 2d)
- Structure: Contains a tetrahydroimidazo[1,2-a]pyridine core with nitro and cyano substituents.
- Key Differences : Unlike the target compound, 2d lacks the dioxopyrrolidinyl and benzo-oxazocin systems but shares a polycyclic nitrogen-containing scaffold. The nitro group in 2d enhances electrophilicity, whereas the dioxopyrrolidinyl group in the target compound may facilitate covalent binding .
2-((2,5-Dimethyloxazolo[5,4-d]Pyrimidin-7-yl)(Methyl)Amino)Acetic Acid
- Structure: Oxazolo-pyrimidine core with a methylamino-acetic acid side chain.
- Key Differences : The oxazolo-pyrimidine system is smaller and less rigid than the benzo-pyrido-oxazocin framework. The acetic acid group may confer solubility advantages over the acetamide linkage in the target compound .
- Applications : Often used in peptide mimetics or as a building block in nucleotide analogs .
Functional Group Analysis
The dioxopyrrolidinyl group in the target compound is a distinguishing feature, enabling irreversible binding to nucleophilic residues (e.g., cysteine or lysine in enzymes), a mechanism less prominent in 2d or the oxazolo-pyrimidine derivative .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
Selectivity and Toxicity
- Ferroptosis-inducing compounds (e.g., erastin, RSL3) share reactive electrophilic motifs with the target compound. However, selectivity depends on the polycyclic scaffold’s ability to target specific tissues or proteins, as seen in OSCC studies where structural analogs show cancer cell-specific toxicity .
- The oxazolo-pyrimidine derivative’s safety data sheet highlights moderate toxicity, requiring precautions comparable to handling covalent inhibitors .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with heterocyclic core formation (e.g., pyrido-oxazocin) followed by functionalization. For example:
- Core assembly : Cyclocondensation of precursors under controlled pH and temperature (e.g., ethanol/piperidine at 0–5°C for 2 hours, as in analogous syntheses ).
- Acetamide coupling : Reaction of activated esters (e.g., 2,5-dioxopyrrolidin-1-yl acetate) with the amine group of the heterocyclic scaffold, often using coupling agents like EDC/HOBt .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, especially distinguishing pyrrolidinone and octahydrobenzo-pyrido-oxazocin moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies?
- Quantum Chemical Calculations : Tools like Gaussian or ORCA predict transition states and intermediates for key steps (e.g., cyclization or amide coupling). For example, density functional theory (DFT) optimizes reaction pathways and identifies rate-limiting steps .
- Reaction Path Search : ICReDD’s approach integrates computational screening with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) .
- Molecular Docking : AutoDock or Schrödinger Suite assesses binding affinity to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .
Q. What statistical methods optimize reaction yields and purity?
- Design of Experiments (DoE) : Factorial designs (e.g., 2^k or response surface methodology) systematically vary parameters (temperature, pH, catalyst loading) to maximize yield. For example, a central composite design could reduce trial runs by 50% while identifying synergistic effects .
- Process Control : Real-time monitoring (e.g., in situ FTIR) adjusts conditions dynamically, ensuring reproducibility in multi-step syntheses .
Q. How do structural analogs inform bioactivity studies?
Comparative analysis of analogs with modified heterocycles or substituents reveals critical pharmacophores. For instance:
| Compound Class | Structural Feature Modified | Bioactivity Trend | Reference |
|---|---|---|---|
| Pyrido-pyrimidine derivatives | Chlorophenyl substitution | Enhanced anticancer activity | |
| Triazolo-pyrimidines | Benzodioxole moiety | Improved metabolic stability |
- In vitro assays : MTT assays or enzyme inhibition studies (e.g., IC₅₀ determination) quantify potency differences .
Methodological Notes
- Avoiding Pitfalls : Contradictions in spectral data (e.g., NMR splitting patterns) may arise from dynamic stereochemistry; variable-temperature NMR or NOESY can resolve these .
- Data Validation : Cross-reference PubChem CID entries (e.g., InChIKey: PQODZPJFPLSOKC) with experimental spectra to confirm batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
